N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide
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Description
N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C25H26N4O3S2 and its molecular weight is 494.63. The purity is usually 95%.
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Biological Activity
N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The compound's structure consists of a benzothiazole moiety linked to a sulfonamide group and a pyridine derivative. The molecular formula is C22H28N4O3S, and it possesses several functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H28N4O3S |
Molecular Weight | 428.55 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their antimicrobial , antitumor , anti-inflammatory , and antiviral properties. The specific compound under discussion has shown promising results in various biological assays.
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been reported to inhibit cell proliferation in various cancer cell lines.
- Cell Lines Tested :
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
- MCF-7 (breast cancer)
The IC50 values for these compounds were found to be in the range of 6.26±0.33μM to 20.46±8.63μM, indicating moderate potency against tumor cells .
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has also been documented. In vitro studies demonstrated activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- DNA Interaction : Many benzothiazole derivatives interact with DNA, potentially leading to the inhibition of cell division and induction of apoptosis in cancer cells .
- Inflammasome Modulation : Some studies indicate that compounds in this class can influence the NLRP3 inflammasome pathway, which is crucial in inflammation and neurodegenerative diseases .
- Enzyme Inhibition : The sulfonamide component may inhibit certain enzymes involved in bacterial growth or tumor progression.
Case Studies
Several case studies highlight the potential therapeutic applications of benzothiazole derivatives:
- Cancer Treatment : A study evaluated the effects of various benzothiazole derivatives on lung cancer cell lines, showing that specific modifications enhance their cytotoxicity .
- Neuroprotection : Research on related compounds suggests potential neuroprotective effects that could be beneficial in treating conditions like Alzheimer's disease .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S2/c1-3-4-17-28(2)34(31,32)21-14-12-19(13-15-21)24(30)29(18-20-9-7-8-16-26-20)25-27-22-10-5-6-11-23(22)33-25/h5-16H,3-4,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFPZZIBDBPGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.